

Docking Studies of Novel 2-Aminobenzothiazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Aminobenzhydrol

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The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of recent docking studies on novel 2-aminobenzothiazole derivatives, offering insights into their potential as therapeutic agents. We present a synthesis of data from multiple studies, focusing on their interactions with various biological targets implicated in cancer, diabetes, and microbial infections.

Comparative Docking Performance and Biological Activity

The effectiveness of novel 2-aminobenzothiazole derivatives has been evaluated against several key protein targets. The following tables summarize the molecular docking scores and corresponding biological activities from various studies, providing a clear comparison of the compounds' potential.

Target Protein (PDB ID)	Compound	Docking Score (kcal/mol)	Binding Energy (ΔG , kcal/mol)	Biological Activity	Reference
PI3K γ (7JWE)	OMS1	-	-	47% inhibition at 100 μ M	[1][2][3]
OMS2	-	-	-	48% inhibition at 100 μ M	[1][2][3]
OMS5	-	-	-	IC50: 22.13 - 61.03 μ M (Anticancer)	[1][2][3]
OMS14	-	-	-	IC50: 22.13 - 61.03 μ M (Anticancer)	[1][2][3]
HER2	Compound 2	-10.4	-	Promising anticancer potential	[4]
Compound 3	-9.9	-	-	Promising anticancer potential	[4]
PPAR γ	Compound 3b	-	-7.8	Antidiabetic agent	[5]
Compound 4y	-	-8.4	-	Antidiabetic agent	[5]
DNA Gyrase (3G75)	BTC-j	-	-	MIC: 3.125 - 12.5 μ g/ml (Antibacterial)	[6]
BTC-r	-	-	-	Good antimicrobial potential	[6]

DHFR (4LAE)	Compound 4c	-	-	Good binding orientation (Antibacterial)	[7]
Compound 4j	-	-	-	Good binding orientation (Antibacterial)	[7]
GABA (1OHY)	BSC-05	-84.236 (Mol dock score)	-	Anticonvulsant activity	

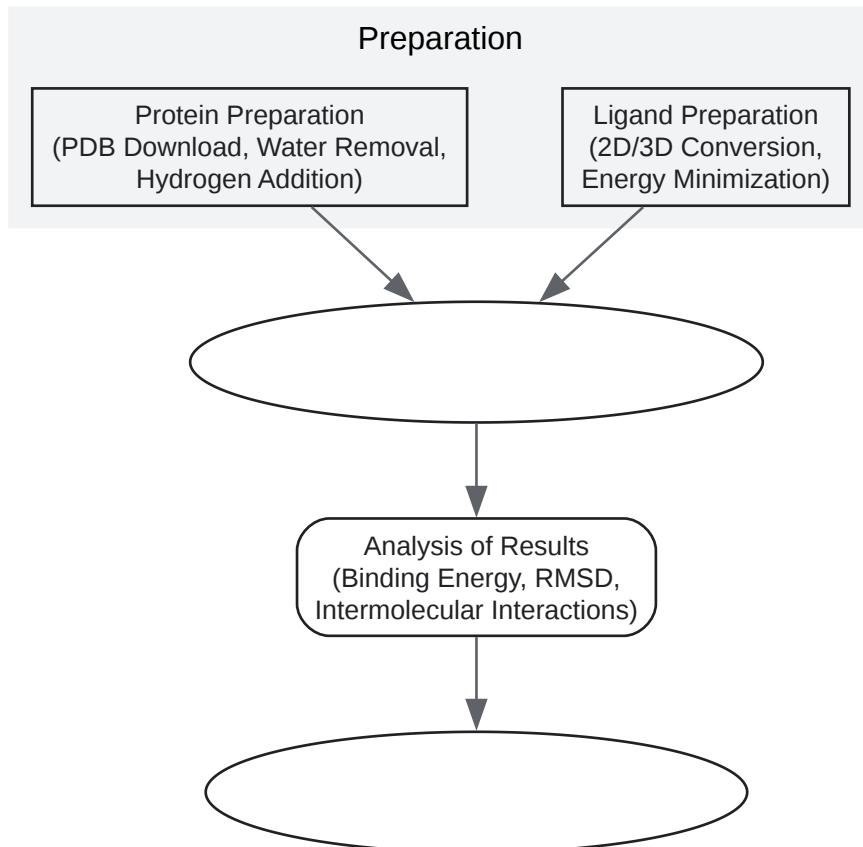
Experimental Protocols: A Methodological Overview

The molecular docking simulations in the reviewed studies employed a variety of software and protocols to predict the binding affinities and interaction modes of the 2-aminobenzothiazole derivatives with their respective protein targets.

General Molecular Docking Workflow

A generalized workflow for the docking studies of 2-aminobenzothiazole derivatives is depicted below. This process typically involves preparation of both the protein and the ligand, followed by the docking simulation and subsequent analysis of the results.

General Workflow for Molecular Docking Studies

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A generalized workflow for molecular docking studies.

Specific Protocols from Cited Studies

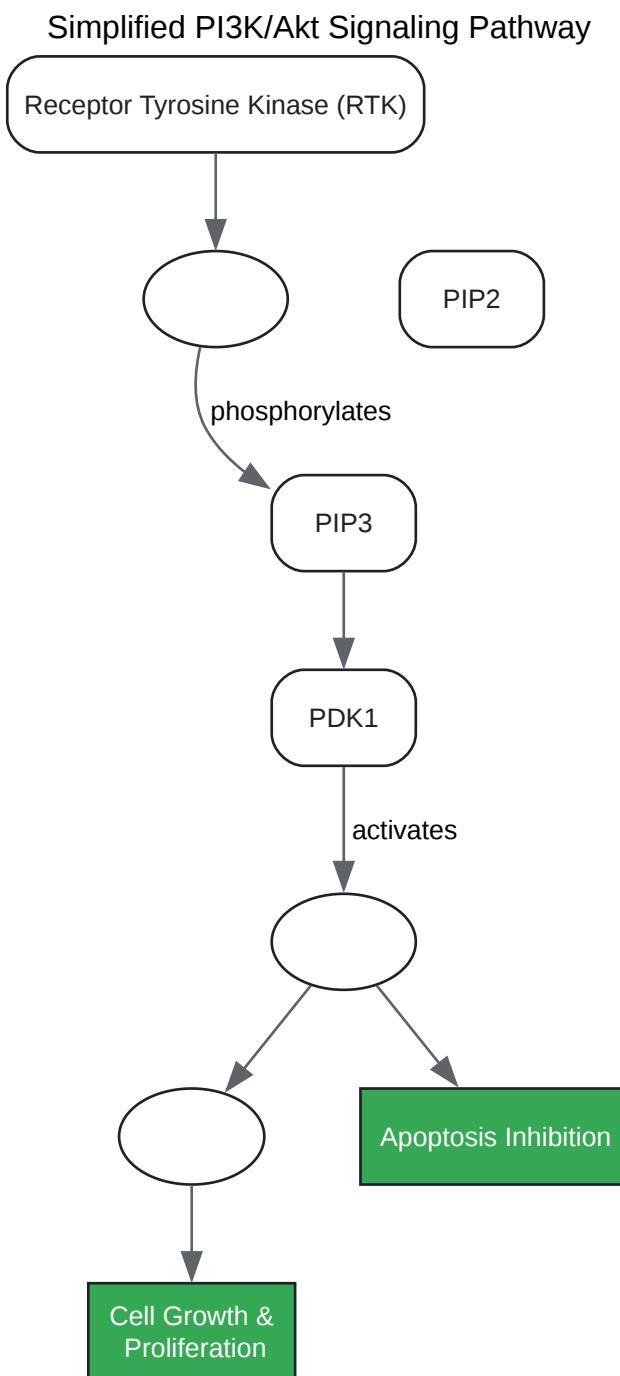
- Study on Anticancer Agents (PI3K γ Target): Sixteen novel 2-aminobenzothiazole compounds were docked into the ATP binding domain of the PI3K γ enzyme (PDB code: 7JWE) using the LibDock algorithm.[1][2][3] The compounds with the highest LibDock scores were then synthesized and evaluated for their anticancer activities against lung (A549) and breast (MCF-7) cancer cell lines.[1][2][3]
- Study on Antidiabetic Agents (PPAR γ Target): In silico ADMET properties were determined for two series of 2-aminobenzothiazole derivatives.[5] Selected compounds were then

subjected to molecular docking, which showed high affinity for PPAR γ .^[5] The free binding energy (ΔG) was a key selection criterion.^[5]

- Study on Antimicrobial Agents (DNA Gyrase Target): A series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide derivatives were docked against DNA gyrase (PDB: 3G75) using V-life MDS 3.5 software.^[6] The docking scores were found to be consistent with the experimentally determined antimicrobial activity.^[6]
- Study on Anticonvulsant Agents (GABA Target): Molecular docking studies were performed against the γ -amino butyric acid (GABA) molecular target (PDB: 1OHY) using Molegro Virtual Docker v 5.0. The evaluation was based on Mol dock scores, re-rank scores, and hydrogen bond interactions.

Signaling Pathway Implication: PI3K/Akt Pathway

Several of the investigated 2-aminobenzothiazole derivatives target components of the PI3K/Akt signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.



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Simplified PI3K/Akt signaling pathway targeted by some derivatives.

The inhibition of PI3Ky by compounds like OMS1 and OMS2, as suggested by docking studies, could disrupt this pathway, leading to reduced cancer cell proliferation and survival.[1][2][3]

Conclusion

Molecular docking studies have proven to be a valuable tool in the rational design and screening of novel 2-aminobenzothiazole derivatives for various therapeutic applications. The comparative data presented in this guide highlight the versatility of this chemical scaffold and underscore the importance of computational methods in modern drug discovery. The promising docking scores and their correlation with in vitro biological activities suggest that 2-aminobenzothiazole derivatives will continue to be a fruitful area of research for the development of new and effective drugs. Further in-depth studies, including more extensive in vivo testing and lead optimization, are warranted to translate these findings into clinical candidates.

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